5-(4-methylphenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-methylphenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another method involves the cyclization of benzimidazole-1,2-diamine with the corresponding carboxylic acid chlorides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-methylphenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent due to its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with microtubules, affecting their stability and function . This interaction can disrupt cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo[1,5-a]pyrimidine core and have been studied for their biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also have a fused triazole ring and exhibit similar chemical properties.
Uniqueness
5-(4-methylphenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a methylphenyl and thiophenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N4S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H14N4S/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)20-16(19-13)17-10-18-20/h2-10,14H,1H3,(H,17,18,19) |
InChI Key |
MXJCMDINMJTHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CS4 |
Origin of Product |
United States |
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